1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one
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Overview
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate precursor, often involving a reductive amination reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(Methoxymethyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN2O2/c27-23-9-4-8-21(18-23)11-12-26(30)28-16-13-24(14-17-28)29-15-5-10-25(29)20-31-19-22-6-2-1-3-7-22/h1-4,6-9,18,24-25H,5,10-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGARDOAMYBHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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